PROTAC-Mediated Degradation vs. Conventional Catalytic Inhibition: Functional Outcome Differentiation
The GT-653 PROTAC degrader synthesized using KDM5B ligand 2 achieves 68.35% KDM5B protein degradation at 10 μM in 22RV1 prostate cancer cells, operating via a ubiquitin proteasome-dependent mechanism that eliminates both enzymatic and non-enzymatic KDM5B functions [1]. In contrast, conventional KDM5B catalytic inhibitors such as CPI-455, despite demonstrating potent enzymatic inhibition (KDM5B IC₅₀ = 3 nM in biochemical assays) , cannot degrade the KDM5B protein and leave its non-enzymatic scaffolding functions (e.g., SETDB1 recruitment for immune evasion) intact [1]. This qualitative mechanistic difference means that the degrader built from KDM5B ligand 2 addresses therapeutic targets inaccessible to any catalytic inhibitor.
| Evidence Dimension | KDM5B protein level reduction (degradation efficiency) |
|---|---|
| Target Compound Data | GT-653 (built from KDM5B ligand 2): 68.35% KDM5B degradation at 10 μM in 22RV1 cells, 24 h treatment |
| Comparator Or Baseline | CPI-455 (pan-KDM5 inhibitor, KDM5B IC₅₀ = 3 nM): 0% KDM5B degradation; inhibits only catalytic activity; protein levels unaffected |
| Quantified Difference | ≥68.35% degradation (GT-653) vs. 0% degradation (CPI-455); categorical difference (degradation vs. inhibition only) |
| Conditions | 22RV1 human prostate cancer cell line; Western blot quantification; ubiquitin proteasome system dependence confirmed by co-treatment with proteasome inhibitor |
Why This Matters
For programs targeting KDM5B non-enzymatic functions (immune evasion, chromatin scaffolding), only a PROTAC degrader built from KDM5B ligand 2 can achieve the required target elimination, making catalytic inhibitor comparators functionally irrelevant.
- [1] Guan T, Zhang Y, Li S, et al. Discovery of an efficacious KDM5B PROTAC degrader GT-653 up-regulating IFN response genes in prostate cancer. European Journal of Medicinal Chemistry, 2024; 272: 116494. PMID: 38749268. View Source
